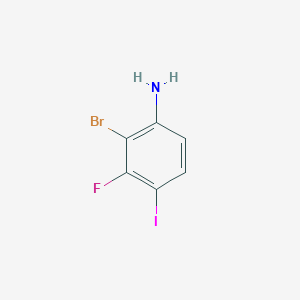

2-Bromo-3-fluoro-4-iodoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

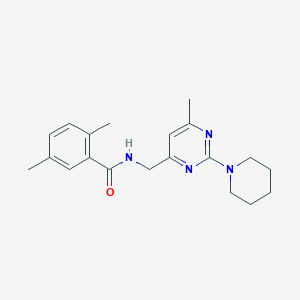

“2-Bromo-3-fluoro-4-iodoaniline” is a chemical compound with the molecular formula C6H4BrFIN . It is an aromatic amine that can be carbonylated to produce pentacyclic compounds .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-fluoro-4-iodoaniline” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 14 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Applications

- Antiviral Nucleosides Synthesis : The synthesis of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, which includes derivatives related to 2-Bromo-3-fluoro-4-iodoaniline, demonstrates potent in vitro activity against herpes simplex virus (HSV). These nucleosides, particularly those containing a 2'-fluoro function, showed significant effectiveness in antiviral applications (Watanabe et al., 1983).

Photophysical and Photochemical Studies

- Photochemistry of Haloanilines : Research on the photochemistry of haloanilines, including 4-haloanilines and 4-halo-N,N-dimethylanilines, reveals insights into their reactivity in various solvents and the potential for photogenerated phenyl cations. This study is significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effect of some fluorinated drugs (Freccero et al., 2003).

Nephrotoxicity Studies

- In Vitro Nephrotoxicity of Haloanilines : A study on the nephrotoxic effects of haloaniline isomers, including 4-haloanilines and 3,5-dihaloanilines, using renal cortical slices, highlights the potential nephrotoxicity of these compounds. This research is relevant for understanding the safety and toxicity profiles of haloanilines in pharmaceutical and industrial applications (Hong et al., 2000).

Organic Synthesis

- Regioselective Intramolecular Arylthiolations : Research on the formation of intramolecular C–S bonds using 2-halothioureas, including 2-bromo and 2-iodo aryl thioureas, underlines the utility of halogenated anilines in organic synthesis, particularly in the formation of 2-aminobenzothiazoles (Sahoo et al., 2012).

Mecanismo De Acción

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Anilines typically undergo nucleophilic substitution reactions . The presence of bromine, fluorine, and iodine atoms on the benzene ring of the aniline compound could potentially influence its reactivity and interaction with its targets .

Biochemical Pathways

Anilines are known to be involved in various biochemical reactions, including those related to the synthesis of other organic compounds .

Pharmacokinetics

The compound’s molecular weight is 31591 g/mol , which could influence its absorption and distribution in the body

Result of Action

As an aniline derivative, it may participate in various chemical reactions, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-4-iodoaniline. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light and oxygen could affect its stability.

This compound, like other anilines, has the potential to be a valuable tool in various fields, including pharmaceuticals and chemical synthesis .

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXBFIBGXTYPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-4-iodoaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2880619.png)

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)